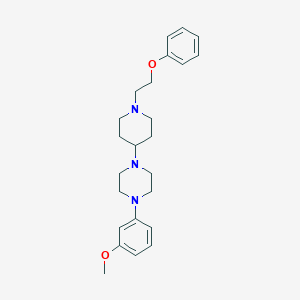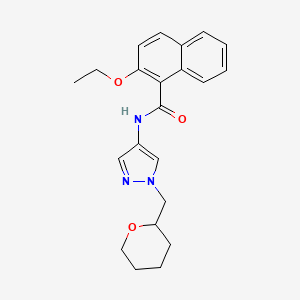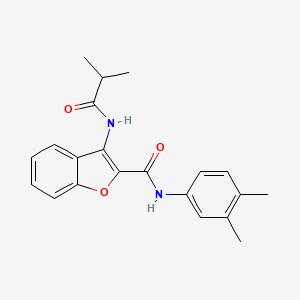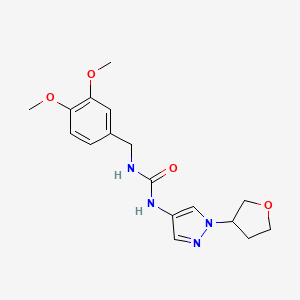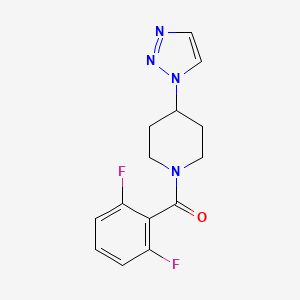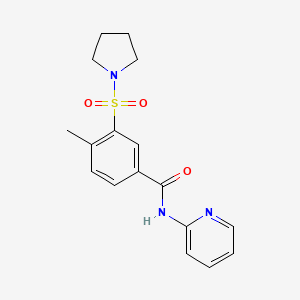
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as MPSPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPSPB is a small molecule that belongs to the class of sulfonylbenzamides and has been found to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Enaminoketones and Enaminothiones Synthesis
Enaminoketones and enaminothiones, including structures related to "4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide," are pivotal in the synthesis of heterocyclic compounds and natural products. Their enantioselective preparation facilitates the creation of highly functionalized compounds, essential in synthetic chemistry. These compounds serve as versatile synthetic intermediates, combining the nucleophilicity of enamines with the electrophilicity of enones, making them foundational for the synthesis of various heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. Their application extends to the development of bicyclic compounds of biological interest, with recent recognition as potential anticonvulsant compounds (Negri, Kascheres, & Kascheres, 2004).
Coordination Chemistry
Studies have explored the fascinating variability in the chemistry and properties of pyridine and benzthiazole derivatives, revealing significant potential for creating complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. This insight opens up avenues for further investigation into analogues of "4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide" and their applications in various scientific fields, including materials science and biochemistry (Boča, Jameson, & Linert, 2011).
Novel CNS Acting Drugs Synthesis
The search for functional chemical groups leading to the synthesis of compounds with Central Nervous System (CNS) activity highlights the importance of heterocycles, including pyridine and pyrrolidine derivatives. These compounds, by replacing carbon in a benzene ring or incorporating various functional groups, have shown effects ranging from depression to euphoria to convulsion, providing a foundation for the development of novel CNS acting drugs (Saganuwan, 2017).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage. The pyrrolidine structure is integral to the design and synthesis of bioactive molecules with target selectivity, including derivatives and analogs related to "4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide" (Li Petri et al., 2021).
Propiedades
IUPAC Name |
4-methyl-N-pyridin-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-13-7-8-14(17(21)19-16-6-2-3-9-18-16)12-15(13)24(22,23)20-10-4-5-11-20/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWFJEMUNAZLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=N2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(pyridin-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2586208.png)
![4-[(4-chloroanilino)methylene]-2-[(4-chlorobenzyl)oxy]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2586209.png)
![1-[3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-thienylmethyl)piperidine-3-carboxamide](/img/structure/B2586214.png)
![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
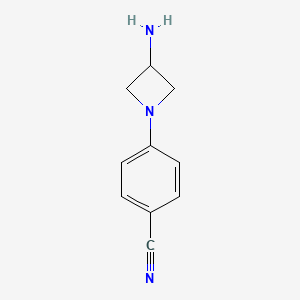
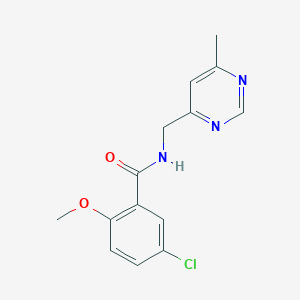
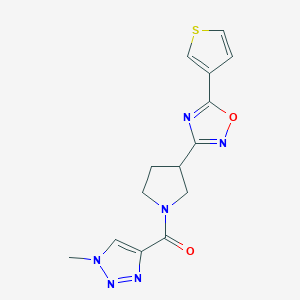
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
